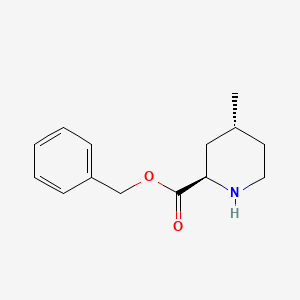![molecular formula C10H12N2O4 B1623924 4-[(2-硝基苯基)氨基]丁酸 CAS No. 56636-90-9](/img/structure/B1623924.png)
4-[(2-硝基苯基)氨基]丁酸
描述
“4-[(2-nitrophenyl)amino]butanoic Acid” is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 . The compound is in powder form at room temperature .
Molecular Structure Analysis
The InChI code for “4-[(2-nitrophenyl)amino]butanoic Acid” is 1S/C10H12N2O4/c13-10(14)6-3-7-11-8-4-1-2-5-9(8)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “4-[(2-nitrophenyl)amino]butanoic Acid” is between 110-111 degrees Celsius . It is a powder at room temperature .科学研究应用
合成和化学性质
4-[(3-氨基-2-羧基苯基)丁酸是新胸苷酸合成酶抑制剂合成中的关键中间体。其合成涉及硝基还原、羰基还原、环化和环开启反应,展示了由于低成本和温和反应条件而产生工业可扩展化合物的重要性 (Yuan Guo-qing, 2013)。
材料科学和生物化学中的应用
2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸,一种结构相关的亚硝基自旋标记的不对映体Cα-四取代α-氨基酸,已被证明是肽中有效的β-转角和310/α-螺旋诱导剂。它作为刚性电子自旋共振探针和荧光猝灭剂,表明其在材料科学和生物化学中的实用性 (C. Toniolo, M. Crisma, F. Formaggio, 1998)。
药物化学和药物合成
通过三组分反应合成非拉丁立体3-取代4-(1H-四唑-1-基)丁酸,类似于神经药物如非那酸、托利布特和巴氯芬的类似物,突显了该化合物在药物化学中的重要性。这一过程允许生成具有潜在神经活性的化合物,强调了4-[(2-硝基苯基)氨基]丁酸衍生物在药物合成中的作用 (A. Reznikov, V. Ostrovskii, Y. Klimochkin, 2018)。
分子对接和结构研究
对与4-[(2-硝基苯基)氨基]丁酸结构相关的化合物,如4-[(2,6-二氯苯基)氨基]2-甲基亚甲基-4-酮丁酸,进行了分子对接和结构分析,以了解它们的光谱和结构性质。这些研究对于预测这些化合物的生物活性和药理重要性至关重要,有助于它们在药物设计和开发中的潜在用途 (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018)。
安全和危害
属性
IUPAC Name |
4-(2-nitroanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10(14)6-3-7-11-8-4-1-2-5-9(8)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVZVHGJXZEPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427690 | |
| Record name | 4-[(2-nitrophenyl)amino]butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-nitrophenyl)amino]butanoic Acid | |
CAS RN |
56636-90-9 | |
| Record name | 4-[(2-nitrophenyl)amino]butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester](/img/structure/B1623851.png)


![2,2'-[(3-Aminophenyl)imino]bisethanol](/img/structure/B1623858.png)


